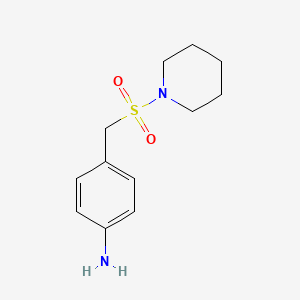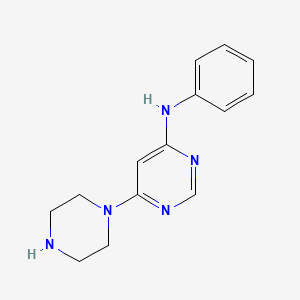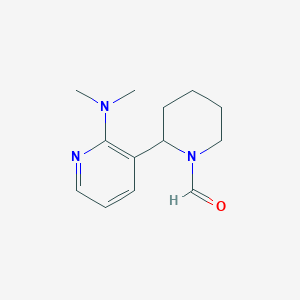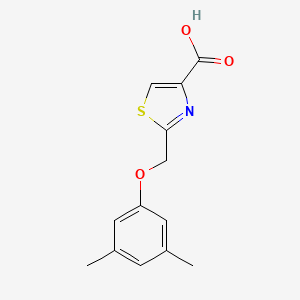
2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid is an organic compound that features a thiazole ring substituted with a carboxylic acid group and a phenoxy methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides under acidic conditions.
Introduction of the Phenoxy Methyl Group: The phenoxy methyl group can be introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with a suitable alkyl halide in the presence of a base.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the Kolbe-Schmitt reaction, where phenol derivatives are treated with carbon dioxide under high pressure and temperature in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the phenoxy ring, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Substitution: The thiazole ring and the phenoxy methyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution or electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include alcohols and aldehydes.
Substitution: Products vary depending on the substituent introduced, such as halogenated derivatives, nitro compounds, and sulfonated compounds.
Scientific Research Applications
2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: The compound is investigated for its use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe to study biochemical pathways and molecular interactions in biological systems.
Industrial Applications: The compound is utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions, which can modulate the activity of the target molecules. The phenoxy methyl group and the carboxylic acid group can also contribute to the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
2-((3,5-Dimethylphenoxy)methyl)thiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position of the thiazole ring.
2-((3,5-Dimethylphenoxy)methyl)benzothiazole-4-carboxylic acid: Contains a benzothiazole ring instead of a thiazole ring.
2-((3,5-Dimethylphenoxy)methyl)imidazole-4-carboxylic acid: Contains an imidazole ring instead of a thiazole ring.
Uniqueness
2-((3,5-Dimethylphenoxy)methyl)thiazole-4-carboxylic acid is unique due to the specific arrangement of its functional groups, which can impart distinct chemical and biological properties. The combination of the thiazole ring with the phenoxy methyl group and the carboxylic acid group provides a versatile scaffold for the development of new compounds with tailored properties for various applications.
Properties
Molecular Formula |
C13H13NO3S |
|---|---|
Molecular Weight |
263.31 g/mol |
IUPAC Name |
2-[(3,5-dimethylphenoxy)methyl]-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C13H13NO3S/c1-8-3-9(2)5-10(4-8)17-6-12-14-11(7-18-12)13(15)16/h3-5,7H,6H2,1-2H3,(H,15,16) |
InChI Key |
VDLCZBWZFDQZHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC2=NC(=CS2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


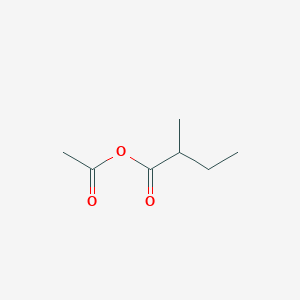
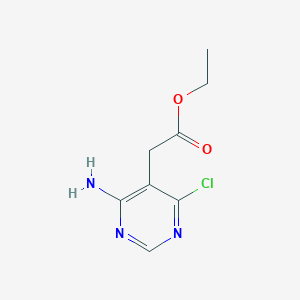




![6-Oxabicyclo[3.2.1]octane-2-carbaldehyde](/img/structure/B11818933.png)
